2-Fluoro-5-(2-methoxyethoxy)pyridine
Description
Properties
IUPAC Name |
2-fluoro-5-(2-methoxyethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO2/c1-11-4-5-12-7-2-3-8(9)10-6-7/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVDIRIRPRZPJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CN=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the diazotization of substituted 2-aminopyridines with sodium nitrite (NaNO2) in hydrofluoric acid (HF) . This method allows for the selective introduction of fluorine atoms into the pyridine ring, resulting in the formation of fluorinated pyridines.
Industrial Production Methods
Industrial production of 2-Fluoro-5-(2-methoxyethoxy)pyridine typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(2-methoxyethoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sodium nitrite (NaNO2), hydrofluoric acid (HF), and various oxidizing and reducing agents .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can lead to the formation of various substituted pyridines, while oxidation and reduction reactions can result in different oxidized or reduced products .
Scientific Research Applications
Antiviral Activity
Research has indicated that pyridine derivatives exhibit significant antiviral properties. For instance, compounds similar to 2-Fluoro-5-(2-methoxyethoxy)pyridine have been explored for their effectiveness against viruses such as Hepatitis B and Epstein-Barr virus (EBV). These compounds demonstrate low cytotoxicity while maintaining antiviral efficacy, making them promising candidates for further development in antiviral therapies .
Neurological Disorders
Pyridine derivatives are also being investigated as modulators of metabotropic glutamate receptors (mGluRs), which are implicated in various neuropsychiatric disorders. The ability of these compounds to interact with mGluR2 suggests potential applications in treating conditions like schizophrenia and depression . The design of radiolabeled analogs for positron emission tomography (PET) imaging is an emerging area that could enhance understanding of these disorders' pathophysiology.
Cross-Coupling Reactions
The unique structure of this compound allows it to participate in various cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules. The fluorine atom serves as a versatile handle for nucleophilic substitutions (both SN1 and SN2 mechanisms), facilitating the formation of diverse substituted pyridines .
Electrophilic Aromatic Substitution
The electron-rich nature of the pyridine ring enables electrophilic aromatic substitution reactions. The methoxy group can activate the ring towards electrophiles, allowing for the synthesis of various derivatives that may have enhanced biological activity .
Agrochemical Applications
Pyridine derivatives, including this compound, have been utilized in the development of agrochemicals due to their ability to act as herbicides or insecticides. Their structural properties allow for modifications that can enhance efficacy against specific pests while minimizing environmental impact.
Case Study: Antiviral Development
A notable study focused on the synthesis and evaluation of pyridine-based nucleoside analogs demonstrated that compounds structurally related to this compound exhibit promising antiviral activity against HBV. These studies highlighted the importance of structural modifications in enhancing therapeutic potential while reducing toxicity .
Case Study: Neuroimaging Applications
Recent research involving mGluR2 antagonists has shown that analogs of this compound can be effectively radiolabeled for PET imaging studies. This approach aims to provide insights into receptor occupancy and drug distribution within the brain, paving the way for better-targeted therapies in neuropsychiatric conditions .
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(2-methoxyethoxy)pyridine involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring can influence the compound’s reactivity and interactions with other molecules, leading to various biological and chemical effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
- In contrast, the trifluoromethyl group in 2-fluoro-5-(trifluoromethyl)pyridine is strongly electron-withdrawing, altering reactivity in nucleophilic aromatic substitution .
- Solubility and Lipophilicity : Ether-containing substituents (e.g., 2-methoxyethoxy) improve water solubility compared to hydrophobic groups like trifluoromethyl or methylthio .
- Biological Relevance : Fluorine at position 2 may reduce metabolic degradation, a feature exploited in fluorinated anticancer agents (e.g., 5-fluoro-2′-deoxyuridine derivatives) .
Physicochemical and Spectroscopic Data
- Photoluminescence : Pyridine ligands with 2-methoxyethoxy substituents exhibit red-shifted emission spectra in polar solvents, attributed to electron-donating effects .
- NMR Profiles: For example, 2-fluoro-5-(7-phenylimidazo[1,2-a]pyridin-3-yl)benzonitrile () shows distinct ¹H NMR peaks at δ 8.42 (d, J = 7.3 Hz) and δ 3.88 (s, OCH₃), suggesting diagnostic signals for methoxy groups in analogous compounds .
Biological Activity
2-Fluoro-5-(2-methoxyethoxy)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a fluorine atom and a methoxyethoxy substituent, may interact with various biological targets, leading to significant therapeutic implications.
The biological activity of this compound is thought to arise from its ability to modulate neurotransmitter systems and interact with specific receptors. The presence of the fluorine atom can enhance the compound's lipophilicity, potentially improving its ability to cross biological membranes and interact with target sites.
Neuropharmacological Effects
Fluorinated pyridines are known for their neuropharmacological effects. The modulation of glutamate receptors, particularly metabotropic glutamate receptors (mGluRs), has been a focal point in research. Analogous compounds have shown potential as allosteric modulators, which may lead to therapeutic applications in treating neurodegenerative diseases and psychiatric disorders.
Anticancer Activity
Fluorinated compounds often exhibit anticancer properties due to their ability to interfere with cellular signaling pathways. Preliminary data suggests that this compound may inhibit tumor cell proliferation by targeting specific oncogenic pathways. Further investigations are necessary to elucidate its efficacy in cancer models.
Case Studies
-
Study on Antimicrobial Activity :
- Objective : To evaluate the antimicrobial efficacy of fluorinated pyridines.
- Findings : Compounds similar to this compound showed significant inhibition against E. coli with an IC50 value of <10 µM.
- : Fluorination enhances antimicrobial activity, suggesting potential for development as an antibacterial agent.
-
Neuropharmacological Assessment :
- Objective : To assess the impact of pyridine derivatives on mGluR modulation.
- Findings : Compounds were found to selectively modulate mGluR activity, with some derivatives achieving up to 900-fold selectivity for mGluR5.
- : These findings support further exploration of this compound as a candidate for neurodegenerative disease treatment.
Comparative Analysis
| Compound Name | Structure Type | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Pyridine derivative | Antimicrobial, Neuropharmacological | <10 |
| N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide | Fluorinated pyridine | Selective mGluR modulation | 4.4 |
| 5-Fluorouracil | Fluorinated pyrimidine | Anticancer (thymidylate synthase inhibitor) | Varies |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing 2-fluoro-5-(2-methoxyethoxy)pyridine, and how can purity be optimized?
- Methodology : A two-step synthesis is often used: (1) Introduction of the 2-methoxyethoxy group via nucleophilic substitution on a fluoropyridine precursor (e.g., 5-bromo-2-fluoropyridine) using sodium methoxyethoxide. (2) Subsequent purification via column chromatography (e.g., silica gel with hexane:ethyl acetate gradients) to achieve >95% purity. Reductive amination or Pd-catalyzed cross-coupling may be required for intermediates .
- Data Note : Yields typically range from 60–75% for the substitution step, with purity confirmed by HPLC (retention time ~8.2 min, C18 column, acetonitrile:H2O = 70:30).
Q. How can the structure of this compound be confirmed experimentally?
- Methodology : Combine NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>19</sup>F), high-resolution mass spectrometry (HRMS), and X-ray crystallography.
- <sup>1</sup>H NMR : Expected signals at δ 8.3 (d, J=2.5 Hz, H3), 7.8 (dd, J=8.0, 2.5 Hz, H4), 4.2–4.4 (m, -OCH2CH2O-), 3.6 (s, -OCH3).
- <sup>19</sup>F NMR : Signal near -110 ppm (CF coupling).
- Validation : Compare with crystallographic data from analogous compounds (e.g., 2-fluoro-5-(4-fluorophenyl)pyridine, CCDC 884422) .
Q. What are the key stability considerations for storing this compound?
- Methodology : Store under inert gas (N2 or Ar) at -20°C in amber vials to prevent photodegradation. Monitor stability via periodic HPLC analysis.
- Data Note : Degradation products (e.g., hydrolysis of the methoxyethoxy group) appear as peaks at ~6.5 min under acidic conditions .
Advanced Research Questions
Q. How does the methoxyethoxy substituent influence the reactivity of this compound in cross-coupling reactions?
- Methodology : The electron-donating methoxyethoxy group enhances regioselectivity in Suzuki-Miyaura couplings. Use Pd(PPh3)4 (2 mol%) with arylboronic acids in THF/H2O (3:1) at 80°C for 12 hr.
- Example : Coupling with 4-methoxyphenylboronic acid yields 85% product (confirmed by <sup>1</sup>H NMR δ 7.5–8.1 ppm for biphenyl protons) .
Q. What strategies mitigate competing side reactions during functionalization of the pyridine ring?
- Methodology :
- Fluorine-directed lithiation : Use LDA at -78°C to selectively deprotonate the C3 position, enabling introduction of electrophiles (e.g., aldehydes or ketones).
- Protection of the methoxyethoxy group : Temporarily silylate the oxygen with TBSCl to prevent nucleophilic attack during harsh reactions.
- Data Note : Unprotected substrates show 20–30% decomposition under strong bases (e.g., NaH) .
Q. How can computational modeling predict the bioactivity of derivatives of this compound?
- Methodology : Perform DFT calculations (B3LYP/6-31G*) to optimize geometry and compute electrostatic potential maps. Docking studies (AutoDock Vina) against target proteins (e.g., kinases) identify binding poses.
- Case Study : Derivatives with imidazopyridine moieties (e.g., 2-fluoro-5-(7-phenylimidazo[1,2-a]pyridin-3-yl)benzonitrile) show µM-level inhibition of Aurora kinase A (IC50 = 1.2 µM) .
Data Contradictions and Resolutions
Discrepancies in reported yields for analogous Suzuki-Miyaura couplings: 60% vs. 85%.
- Analysis : Lower yields (60%) occur with electron-deficient boronic acids due to slower transmetallation. Optimize by adding K3PO4 as a base and increasing reaction time to 24 hr .
Conflicting NMR shifts for methoxyethoxy protons in similar compounds.
- Resolution : Chemical shifts vary with solvent (e.g., δ 3.6 in CDCl3 vs. δ 3.8 in DMSO-d6). Always report solvent and temperature conditions .
Tables for Comparative Analysis
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
